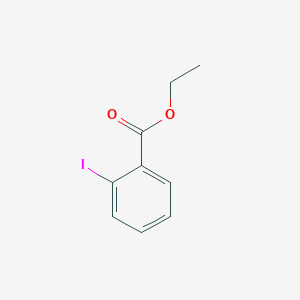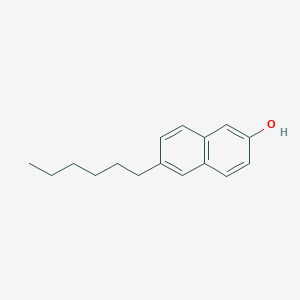
2-Naphthol, 6-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthol, 6-hexyl- is a chemical compound that belongs to the class of naphthalene derivatives. It is commonly used in scientific research for its various properties and applications.
Wirkmechanismus
The mechanism of action of 2-Naphthol, 6-hexyl- is not well understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. The resulting complexes exhibit fluorescence properties, which can be used for detection and analysis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-Naphthol, 6-hexyl-. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Naphthol, 6-hexyl- is its high selectivity for metal ions such as copper and zinc. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-Naphthol, 6-hexyl-. One potential application is in the development of fluorescent sensors for detecting metal ions in biological samples. Another potential area of research is the synthesis of metal complexes for catalytic applications. Additionally, the use of 2-Naphthol, 6-hexyl- in the preparation of organic materials for electronic and optoelectronic devices is an area of active research.
In conclusion, 2-Naphthol, 6-hexyl- is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for detecting and analyzing metal ions, synthesizing metal complexes, and preparing organic materials. While there is still much to learn about its mechanism of action and physiological effects, the potential for future research and applications is promising.
Synthesemethoden
The synthesis of 2-Naphthol, 6-hexyl- involves the reaction of 2-naphthol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Naphthol, 6-hexyl- has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for detecting metal ions such as copper and zinc. It is also used as a ligand for the synthesis of metal complexes and as a building block for the preparation of organic materials.
Eigenschaften
CAS-Nummer |
1999-56-0 |
|---|---|
Produktname |
2-Naphthol, 6-hexyl- |
Molekularformel |
C16H20O |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
6-hexylnaphthalen-2-ol |
InChI |
InChI=1S/C16H20O/c1-2-3-4-5-6-13-7-8-15-12-16(17)10-9-14(15)11-13/h7-12,17H,2-6H2,1H3 |
InChI-Schlüssel |
YLSRNLBJYQACQD-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1)C=C(C=C2)O |
Andere CAS-Nummern |
1999-56-0 |
Synonyme |
6-Hexyl-2-naphthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



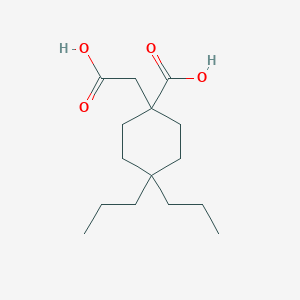
![3-Methoxy-5-methyl-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]phenol](/img/structure/B162168.png)

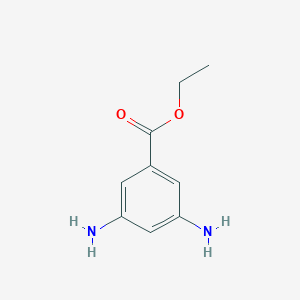
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)




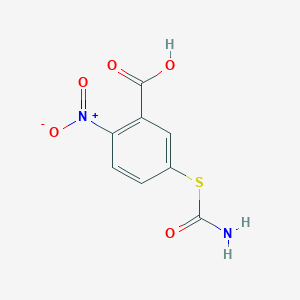
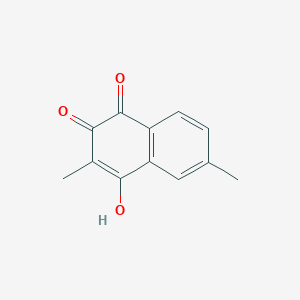
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)

